Ethyl 2-acetyl-5-(1,3-dioxoisoindolin-2-yl)pentanoate
Overview
Description
Ethyl 2-acetyl-5-(1,3-dioxoisoindolin-2-yl)pentanoate is a chemical compound used in scientific research. It has a molecular formula of C17H19NO5 . This compound possesses diverse applications due to its unique properties, making it valuable in various fields such as medicinal chemistry, drug development, and material science.
Synthesis Analysis
The synthesis of Ethyl 2-acetyl-5-(1,3-dioxoisoindolin-2-yl)pentanoate involves several steps. One method involves the use of potassium hydroxide and N-benzyl-N,N,N-triethylammonium chloride in toluene for 5 hours under heating . Another method involves the use of concentrated hydrochloric acid added slowly to a stirred solution of 4- (S)- (4-aminobenzyl)-1,3-oxazolidin-2-one in a mixture of methanol and water at 5-10°C .
Molecular Structure Analysis
The molecular structure of Ethyl 2-acetyl-5-(1,3-dioxoisoindolin-2-yl)pentanoate is characterized by a molecular formula of C17H19NO5 . The average mass is 317.336 Da and the monoisotopic mass is 317.126312 Da .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Ethyl 2-acetyl-5-(1,3-dioxoisoindolin-2-yl)pentanoate are complex and involve multiple steps . The reaction conditions and operations in the experiment are carefully controlled to ensure the desired product is obtained .
Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 2-acetyl-5-(1,3-dioxoisoindolin-2-yl)pentanoate include a molecular formula of C17H19NO5 . The average mass is 317.336 Da and the monoisotopic mass is 317.126312 Da . The IR spectrum of the isoindole showed distinctive absorbance analogous to the three C=O groups at 1770, 1707, 1595 cm −1 and one N–H at 3269 cm −1 .
Scientific Research Applications
Asymmetric Synthesis for Drug Precursors Ethyl (R)-3-hydroxy-5-(1,3-dioxoisoindolin-2-yl)-pentanoate is recognized as a potential intermediate for synthesizing HMG-CoA reductase inhibitors like atorvastatin, which are crucial for lowering cholesterol levels in human blood. Through bioreduction using Pichia pastoris X-33, efficient production of this compound has been achieved, providing a substantial yield and high enantiomeric excess, indicating its pivotal role in medicinal chemistry for developing cholesterol-lowering drugs (Jianping Zhou et al., 2011).
Orthorhombic Polymorph Investigation for ACE Inhibitors Research on the orthorhombic polymorph of the intramolecular cyclization product of perindopril, a widely used ACE inhibitor, demonstrates the compound's significance in understanding drug polymorphism and its implications on drug efficacy and stability (J. Bojarska et al., 2013).
Biogenic Aryl Polyketides in Marine Life The chemical investigation of the venerid bivalve clam Paphia malabarica led to the isolation of unprecedented aryl polyketide derivatives with significant antioxidative and anti-inflammatory properties, highlighting the compound's potential as a natural functional food ingredient for health enhancement (Minju Joy & K. Chakraborty, 2017).
Enzyme Inhibition Studies Ethyl 2-N-acetyl-3-5-diphenyl-5oxo-pentanoate has been synthesized and tested for its cytotoxic activity and enzymatic inhibition of acetylcholinesterase, showcasing its potential as a potent enzyme inhibitor for therapeutic applications (Francisco Furtado Tavares Líns et al., 2015).
Synthesis and Application in ACE Inhibitors Another study discusses the scalable biocatalytic synthesis of optically pure ethyl (R)-2-hydroxy-4-phenylbutyrate, a vital chiral intermediate for ACE inhibitors, using a recombinant E. coli with high catalyst yield. This process is significant for the efficient and enantioselective production of key pharmaceutical intermediates (Y. Ni et al., 2013).
properties
IUPAC Name |
ethyl 2-acetyl-5-(1,3-dioxoisoindol-2-yl)pentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-3-23-17(22)12(11(2)19)9-6-10-18-15(20)13-7-4-5-8-14(13)16(18)21/h4-5,7-8,12H,3,6,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGCOSMBEZEXSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCN1C(=O)C2=CC=CC=C2C1=O)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399001 | |
Record name | Ethyl 2-(3-N-phthalimidopropyl)acetoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-acetyl-5-(1,3-dioxoisoindolin-2-yl)pentanoate | |
CAS RN |
55747-45-0 | |
Record name | Ethyl 2-(3-N-phthalimidopropyl)acetoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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